Mu‑Opioid Receptor Antagonist Activity Relative to 8‑Acyl Tropane Congeners
Within the generic Markush structure of US 8,664,242 B2, compounds bearing a cyclopentyl group at the R² position and a carbonyl‑linked substituent on the azabicyclo nitrogen consistently exhibit sub‑micromolar Ki values at the human mu‑opioid receptor (MOR) [1]. Although the patent does not explicitly exemplify the 3‑methylidene derivative, the closest exemplified analogs (e.g., 8‑(cyclopentylacetyl)‑3‑endo‑hydroxy‑8‑azabicyclo[3.2.1]octane) demonstrate Ki values of 50‑200 nM in radioligand displacement assays using [³H]‑diprenorphine in CHO‑hMOR membranes [1]. The 3‑methylidene substituent is expected to further reduce polarity relative to the hydroxy analog, potentially enhancing passive membrane permeability and central exposure while retaining MOR affinity.
| Evidence Dimension | Mu‑opioid receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not directly reported; inferred to be in the sub‑micromolar range based on structural similarity to exemplified analogs. |
| Comparator Or Baseline | 8‑(Cyclopentylacetyl)‑3‑endo‑hydroxy‑8‑azabicyclo[3.2.1]octane: Ki ≈ 50‑200 nM (hMOR, [³H]‑diprenorphine). |
| Quantified Difference | Cannot be calculated without direct measurement; predicted lower polarity (clogP increase) is qualitative. |
| Conditions | CHO cells expressing recombinant human mu‑opioid receptor; radioligand displacement assay. |
Why This Matters
Identifying sub‑micromolar MOR antagonists is essential for developing peripherally restricted opioid‑induced constipation (OIC) agents; the 3‑methylidene modification offers a distinct physicochemical handle for tuning CNS penetration.
- [1] US Patent 8,664,242 B2. 8‑Azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists. Theravance, Inc. 2014. (See Tables 1‑5 for exemplified Ki values.) View Source
